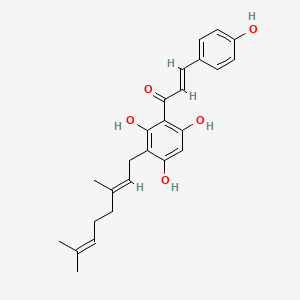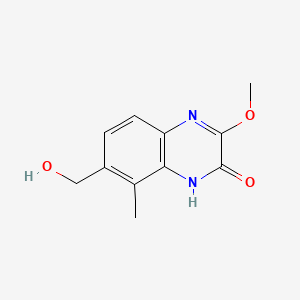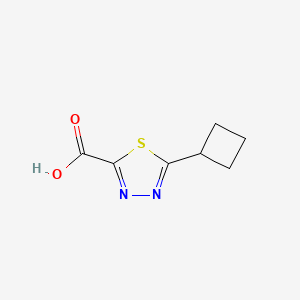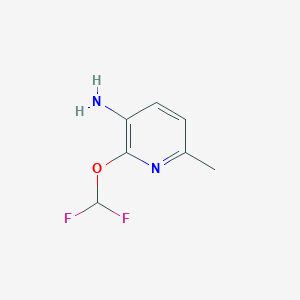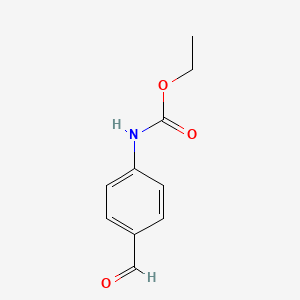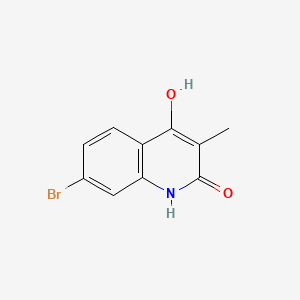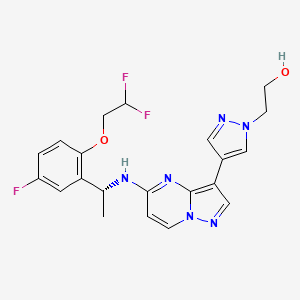![molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
1-Methyl-1-azaspiro[4.4]nonan-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-azaspiro[44]nonan-6-OL is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.
Industrial Production Methods
Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Methanesulfonyl chloride (MsCl) and PPh3-CBr4 are used to activate the hydroxyl group for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[4.4]nonan-6-ol: Similar structure but without the methyl group at the first position.
2,2-Dimethyl-1-azaspiro[4.4]nonane: Contains additional methyl groups at the second position.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Features a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
1-Methyl-1-azaspiro[44]nonan-6-OL is unique due to the presence of the methyl group at the first position and the hydroxyl group at the sixth position
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-methyl-1-azaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
PSKJTGCMHAXDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


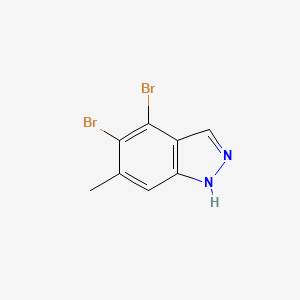
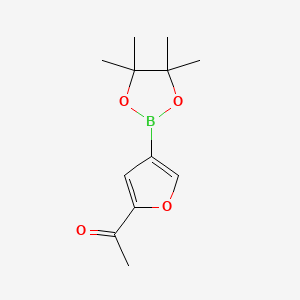
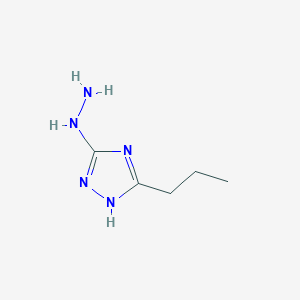
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
